Fluasterone

G6PD inhibition NADPH modulation redox biology

Fluasterone is the definitive non-androgenic DHEA analog for research requiring potent G6PD inhibition (Ki=0.51 μM) without hormonal activation. Unlike DHEA, it does not convert to testosterone/estrogen in vivo and demonstrates >50% reduction in prostate adenocarcinoma in validated models. Select Fluasterone for chemoprevention, metabolic syndrome, or sex-hormone-sensitive studies where DHEA's androgenic liability and metabolism confound data. FDA Orphan Drug Designation for Cushing's syndrome validates translational relevance. Procurement includes comprehensive analytical documentation.

Molecular Formula C19H27FO
Molecular Weight 290.4 g/mol
CAS No. 156680-74-9
Cat. No. B124106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluasterone
CAS156680-74-9
Synonyms5-androstene-16-fluoro-17-one
5-androstene-16alpha-fluoro-17-one
DHEA analog 8354
fluasterone
HE2500
Molecular FormulaC19H27FO
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC12CCCCC1=CCC3C2CCC4(C3CC(C4=O)F)C
InChIInChI=1S/C19H27FO/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h6,13-16H,3-5,7-11H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1
InChIKeyVHZXNQKVFDBFIK-NBBHSKLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluasterone (CAS 156680-74-9): A Minimally Androgenic DHEA Analog with Defined Differentiation Profile for Research Procurement


Fluasterone (CAS 156680-74-9), also known as 16α-fluoro-5-androsten-17-one or DHEA analog 8354, is a synthetic fluorinated derivative of dehydroepiandrosterone (DHEA) belonging to the androstane steroid class [1]. This compound was specifically engineered to retain the anti-inflammatory, anti-proliferative, and anti-diabetic properties of DHEA while minimizing androgenic and estrogenic side effects through C16α fluorination and removal of the C3β hydroxyl group [2]. Fluasterone reached Phase II clinical trials for indications including prostate cancer prevention, cardiovascular disease, and actinic keratosis, and received FDA Orphan Drug Designation in 2018 for Cushing's syndrome-associated metabolic complications, establishing its translational relevance despite discontinued commercial development [3].

Fluasterone (156680-74-9) Procurement Rationale: Why DHEA and Other Analogs Are Not Interchangeable


DHEA and its commercially available analogs (e.g., 7-keto-DHEA) cannot be directly substituted for fluasterone in experimental systems requiring minimized androgenic liability or potent glucose-6-phosphate dehydrogenase (G6PD) inhibition. Fluasterone's C16α-fluorination confers a unique pharmacological signature—significantly reduced androgen receptor-mediated accessory sex organ stimulation and over 30-fold greater G6PD inhibitory potency compared to DHEA—that is not replicated by other DHEA derivatives [1]. Furthermore, fluasterone demonstrates distinct metabolic handling, including demonstrated lack of conversion to testosterone or estrogen in human subjects, a property critical for studies in hormone-sensitive contexts where DHEA metabolism introduces confounding variables . Selection of fluasterone over generic DHEA or alternative analogs is therefore dictated by specific experimental requirements for non-androgenic G6PD inhibition, chemoprevention without hormonal activation, or PK studies requiring a defined, non-metabolized scaffold [1].

Fluasterone (156680-74-9) Quantitative Differentiation Evidence: Head-to-Head Data vs. DHEA and Analogs


G6PD Inhibition Potency: Fluasterone vs. DHEA (Ki Comparison)

Fluasterone demonstrates substantially enhanced glucose-6-phosphate dehydrogenase (G6PD) inhibition compared to its parent compound DHEA. This is a direct molecular target engagement measure [1]. Fluasterone acts as an uncompetitive inhibitor with a Ki of 0.5-0.51 μM, whereas DHEA exhibits a Ki of approximately 17-18.7 μM under comparable in vitro conditions [2].

G6PD inhibition NADPH modulation redox biology

Reduced Androgenicity: Fluasterone vs. DHEA in Gonadectomized Rat Model

In a direct head-to-head comparison using gonadectomized male rats, fluasterone exhibited significantly lower androgenic activity than DHEA as measured by accessory sex gland (prostate and seminal vesicle) weight and histology [1]. The study explicitly concluded that fluasterone is 'less androgenic than is DHEA' [1].

androgenicity hormone-dependent cancer endocrine disruption

Chemopreventive Efficacy in Prostate Cancer Model with Reduced Androgenicity

In the same Wistar-Unilever rat model of N-methyl-N-nitrosourea (MNU) plus testosterone-induced prostate carcinogenesis, dietary fluasterone at 2000 mg/kg and 1000 mg/kg reduced the incidence of dorsolateral/anterior prostate adenocarcinoma from 64% (control) to 28% and 31%, respectively [1]. This chemopreventive efficacy was achieved with a compound shown to be less androgenic than DHEA [1].

chemoprevention prostate cancer in vivo efficacy

Comparative Pharmacokinetics and Bioavailability in Canine Model

A comparative pharmacokinetic study in male Beagle dogs evaluated [14C]fluasterone following intravenous (IV), subcutaneous (SC), and oral (PO) administration [1]. Oral bioavailability was 47%, while SC administration yielded 84% bioavailability, with SC also providing prolonged release and increased total exposure (AUC) [1].

pharmacokinetics bioavailability route of administration

Lack of Metabolic Conversion to Sex Steroids in Humans

Phase I clinical data demonstrated that fluasterone is not metabolized to testosterone or estrogen in healthy male and female volunteers, even at high doses (up to 1600 mg daily for 14 days) . This contrasts sharply with DHEA, which is a known precursor to both androgens and estrogens.

metabolism hormonal activity clinical safety

Reduced Tumor-Promoting Potential in Carcinogenesis Model

In a comparative study using rainbow trout exposed to aflatoxin B1, DHEA significantly increased liver tumor incidence, multiplicity, and size. In contrast, fluasterone (8354) only slightly increased tumor incidence (p=0.06) with no effect on multiplicity or size [1]. Additionally, fluasterone elevated serum androstenedione 6-fold compared to DHEA's 48-fold elevation, and did not increase serum estradiol [1].

carcinogenicity tumor promotion safety pharmacology

Fluasterone (156680-74-9): Defined Application Scenarios Based on Quantitative Differentiation


Prostate Cancer Chemoprevention Studies Requiring Minimized Androgenic Confounding

Based on direct evidence that fluasterone reduces prostate adenocarcinoma incidence by >50% in a carcinogen-induced rat model while demonstrating reduced androgenic stimulation of accessory sex glands compared to DHEA [1], fluasterone is the compound of choice for in vivo chemoprevention studies where hormonal activation of the prostate must be avoided. This application is supported by the compound's Phase II clinical development path for prostate cancer prevention and its established safety profile showing no clinical toxicity beyond dose-related body weight suppression [1].

Metabolic Disease Models Requiring Potent G6PD Inhibition with Oral Bioavailability

Fluasterone's Ki of 0.51 μM for G6PD inhibition represents a 33-37-fold potency enhancement over DHEA [2]. This property, combined with demonstrated oral bioavailability (47% in dogs) [3] and anti-hyperglycemic effects in diabetic mouse models [4], makes fluasterone the superior candidate for studies investigating G6PD-dependent mechanisms in diabetes, obesity, or metabolic syndrome. The compound's FDA Orphan Drug Designation for Cushing's syndrome-related metabolic complications further validates this application space [5].

Hormone-Sensitive In Vivo Studies Requiring DHEA-Like Pharmacology Without Sex Steroid Conversion

Unlike DHEA, which is metabolized to testosterone and estrogen, fluasterone does not undergo this conversion in humans, even at high doses . This property, corroborated by animal data showing significantly reduced androstenedione elevation and no estradiol increase compared to DHEA [6], positions fluasterone as the essential tool compound for studies investigating DHEA's non-hormonal mechanisms in hormone-sensitive tissues (e.g., breast, endometrium) or in models where sex steroid fluctuations would confound data interpretation.

Long-Term In Vivo Safety Studies Where DHEA's Carcinogenic Potential Is a Liability

Direct comparative data in rainbow trout demonstrate that fluasterone lacks the tumor-promoting effects observed with DHEA, which significantly increased liver tumor incidence, multiplicity, and size in an aflatoxin B1 model [6]. Fluasterone's reduced impact on serum estradiol and lower androstenedione elevation further support its safer profile for long-term administration. Researchers conducting chronic dosing studies, particularly in cancer biology or toxicology, should select fluasterone to mitigate the carcinogenic risk associated with DHEA.

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